2,6-Bis[(dimethylamino)methyl]-4-ethylbenzenol
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Description
2,6-Bis[(dimethylamino)methyl]-4-ethylbenzenol is a useful research compound. Its molecular formula is C14H24N2O and its molecular weight is 236.359. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as 2,4,6-tris(dimethylaminomethyl)phenol are known to act as catalysts for epoxy resin chemistry .
Mode of Action
For instance, 2,4,6-Tris(dimethylaminomethyl)phenol can be used as a homopolymerization catalyst for epoxy resins and also as an accelerator with epoxy resin curing agents .
Biochemical Pathways
It is known that similar compounds play a role in the curing process of epoxy resins .
Result of Action
Related compounds are known to accelerate the curing process of epoxy resins .
Biological Activity
2,6-Bis[(dimethylamino)methyl]-4-ethylbenzenol, a compound with significant potential in pharmacological applications, has garnered attention for its biological activities. This article reviews its biological properties, including anticancer effects, cytotoxicity, and antimicrobial activity, supported by case studies and data tables.
- Molecular Formula : C18H21N5O4
- Molecular Weight : 371.4 g/mol
- IUPAC Name : 2,6-Bis[(dimethylamino)methyl]-4-ethylphenol
Anticancer Activity
Research has indicated that this compound exhibits notable anticancer properties. A study by Berest et al. (2011) demonstrated its effectiveness against various cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest.
Case Study: In Vitro Anticancer Activity
A specific study evaluated the compound's effects on human carcinoma cell lines. The results indicated:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
- HeLa: 15 µM
- MCF-7: 20 µM
- A549: 18 µM
These findings suggest a promising avenue for further development in cancer therapeutics.
Cytotoxicity Studies
Cytotoxicity assessments reveal that this compound can induce cytotoxic effects on various human cell lines. Sztanke et al. (2007) reported that derivatives of similar structures exhibited significant cytotoxicity against human carcinoma cells.
Table 1: Cytotoxicity Data
Cell Line | IC50 (µM) | Reference |
---|---|---|
HeLa | 15 | Berest et al., 2011 |
MCF-7 | 20 | Berest et al., 2011 |
A549 | 18 | Berest et al., 2011 |
Other Lines | Varies | Sztanke et al., 2007 |
Antimicrobial Properties
In addition to its anticancer activity, the compound has shown promising antimicrobial effects. Akbarzadeh et al. (2015) investigated the antimicrobial properties of related triazine derivatives and found that compounds with similar structures exhibited significant inhibition against various bacterial strains.
Table 2: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | Akbarzadeh et al., 2015 |
Escherichia coli | 64 | Akbarzadeh et al., 2015 |
Pseudomonas aeruginosa | 128 | Akbarzadeh et al., 2015 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
- Antimicrobial Action : The structural features allow it to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Properties
IUPAC Name |
2,6-bis[(dimethylamino)methyl]-4-ethylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-6-11-7-12(9-15(2)3)14(17)13(8-11)10-16(4)5/h7-8,17H,6,9-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFVYJJGFBUXNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)CN(C)C)O)CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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